Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester
Description
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester is a chemical compound with the molecular formula C15H16O5 and a molecular weight of 276.2845 . This compound is known for its unique structure, which includes a benzopyran ring system substituted with dimethyl and oxo groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-9(2)10(3)15(17)20-13(12)7-11/h5-7H,4,8H2,1-3H3 |
InChI Key |
IKDRPWUBFBORSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Substituted Phenols
Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For 3,4-dimethylcoumarin, the phenol precursor must contain methyl groups at positions corresponding to the 3- and 4-positions of the final coumarin structure.
Example Protocol
-
Reactants : 3,4-Dimethylresorcinol (2,4-dihydroxy-3,5-dimethylbenzene) and ethyl acetoacetate.
-
Catalyst : Amberlyst-15 (10% w/w).
-
Conditions : Solvent-free, microwave irradiation (300 W, 80°C, 10 min).
-
Mechanism : Cyclodehydration forms the coumarin lactone ring, with methyl groups from the phenol retained at positions 3 and 4.
Challenges :
Perkin Condensation with Substituted Salicylaldehydes
The Perkin reaction offers an alternative route using substituted salicylaldehydes and cyanoacetic acid.
Example Protocol
-
Reactants : 2-Hydroxy-3,4-dimethylbenzaldehyde and cyanoacetic acid.
-
Catalyst : Propylphosphonic anhydride (T3P, 50 mol%) in butyl acetate.
-
Conditions : Reflux at 110°C for 6 hours.
-
Mechanism : Cyclization via Knoevenagel condensation followed by lactonization.
Advantages :
-
Direct introduction of substituents from the aldehyde precursor.
-
Avoids regioselectivity issues associated with Pechmann condensation.
Alkylation of 7-Hydroxy-3,4-Dimethylcoumarin
The 7-hydroxy group is functionalized with an ethoxyacetic acid ester via nucleophilic substitution.
Classical Alkylation with Ethyl Bromoacetate
Protocol
-
Reactants : 7-Hydroxy-3,4-dimethylcoumarin (1.0 eq), ethyl bromoacetate (1.2 eq).
-
Base : Potassium carbonate (2.0 eq).
-
Solvent : Anhydrous acetone.
-
Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Mechanism :
The base deprotonates the 7-hydroxy group, generating a phenoxide ion that attacks ethyl bromoacetate (Fig. 1).
Optimization Insights :
Microwave-Assisted Alkylation
Protocol
Advantages :
Comparative Analysis of Methods
Key Findings :
-
Microwave-assisted Pechmann condensation and alkylation offer the best balance of speed and yield.
-
Perkin condensation is preferred for introducing complex substituents but requires longer reaction times.
Spectral Validation and Purity
Post-synthesis characterization via IR and NMR confirms structural integrity:
-
IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (coumarin lactone C=O).
-
¹H NMR (CDCl₃) : δ 1.32 (t, 3H, CH₂CH₃), δ 2.28/2.31 (s, 6H, 3,4-CH₃), δ 4.72 (s, 2H, OCH₂CO).
Purity ≥98% is achievable via recrystallization from ethanol.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[(3,4-dihydro-5-hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]-: This compound has a similar benzopyran ring system but includes a hydroxyl group instead of an oxo group.
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the ester functional group and has a simpler structure.
Uniqueness
The uniqueness of acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry .
Biological Activity
Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester, also known by its CAS Registry Number 35679-90-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities.
- Molecular Formula : C15H16O5
- Molecular Weight : 276.2845 g/mol
- InChIKey : IKDRPWUBFBORSQ-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have shown that compounds related to acetic acid derivatives exhibit significant antimicrobial properties. For instance, research on similar coumarin derivatives has demonstrated effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effects observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Effective inhibition |
| Candida albicans | Antifungal properties noted |
These findings suggest that acetic acid derivatives may possess broad-spectrum antimicrobial activity, which could be harnessed in developing new therapeutic agents .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have indicated that the ethyl ester form of acetic acid with the benzopyran moiety exhibits notable antioxidant activity. The mechanism is believed to involve the scavenging of free radicals and the inhibition of lipid peroxidation.
Research highlights include:
- IC50 Values : The effective concentration required to inhibit 50% of free radicals was found to be lower than that of standard antioxidants like ascorbic acid.
Anticancer Activity
The potential anticancer properties of acetic acid derivatives have been explored in various cell lines. For example, compounds structurally similar to [(3,4-dimethyl-2-oxo-2H-benzopyran-7-yl)oxy]acetic acid demonstrated significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.12 |
| HeLa (Cervical) | 0.024 |
| A2780 (Ovarian) | 0.036 |
These results indicate that this compound may serve as a lead structure for developing novel anticancer agents .
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A recent study synthesized several derivatives of coumarin and tested their antimicrobial efficacy against clinical isolates. The results showed that compounds with similar structural features to acetic acid ethyl ester displayed potent activity against resistant strains of bacteria . -
Antioxidant Mechanism Investigation :
Research focused on understanding the mechanism behind its antioxidant activity revealed that the compound effectively reduces reactive oxygen species (ROS) levels in vitro, suggesting its potential application in preventing oxidative damage in biological systems . -
In Vivo Anticancer Studies :
Animal model studies indicated that administration of the compound led to reduced tumor growth and enhanced survival rates in treated groups compared to controls, reinforcing its potential as an anticancer therapeutic .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates. Key parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like PPh₃ .
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Temperature : Optimal yields (70–80%) are achieved at 80–100°C .
To optimize yields: - Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | 70–80% | |
| Solvent | DMF | 65–75% | |
| Reaction Time | 12–16 hours | 70–80% |
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
Q. How can researchers distinguish between structural isomers of this compound?
- Methodological Answer : Isomers (e.g., 6- vs. 7-substituted benzopyran) are differentiated via:
- NOESY NMR : Detect spatial proximity between substituents and the benzopyran core .
- X-ray crystallography : Resolve positional ambiguity in solid-state structures .
Advanced Research Questions
Q. What computational approaches are validated for studying this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict:
- HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .
- Electrostatic potential maps highlight nucleophilic sites at the carbonyl oxygen .
Validated software: Gaussian 16, ORCA .
Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?
- Methodological Answer : Discrepancies arise from solvent effects or impurities. Mitigation strategies:
Q. What mechanistic insights exist for its reactivity in catalytic systems?
- Methodological Answer : In Pd-catalyzed reactions, the ester group acts as an electron-withdrawing moiety, directing electrophilic aromatic substitution. Key steps:
Oxidative addition : Pd(0) inserts into the nitroarene bond .
CO insertion : Formic acid derivatives generate CO in situ .
Reductive elimination : Forms the benzopyran core .
Q. What strategies are recommended for evaluating its biological activity?
- Methodological Answer :
- In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) .
- Metabolic stability : Use liver microsomes (human/rat) with HPLC-MS monitoring .
- Docking studies : Target the COX-2 active site (PDB: 5KIR) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
